molecular formula C13H18N2O2 B14810773 2-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylbenzamide

2-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylbenzamide

Cat. No.: B14810773
M. Wt: 234.29 g/mol
InChI Key: ZOSFEKUNNQXLAX-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylbenzamide is an organic compound with a unique structure that includes an aminomethyl group, a cyclopropoxy group, and a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylbenzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of a substituted benzoyl chloride with dimethylamine.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using a suitable cyclopropyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The benzamide moiety can be reduced to form corresponding amines.

    Substitution: The cyclopropoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the cyclopropoxy group may enhance its binding affinity through hydrophobic interactions. The dimethylbenzamide moiety can interact with aromatic residues in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)-5-methoxy-N,N-dimethylbenzamide: Similar structure but with a methoxy group instead of a cyclopropoxy group.

    2-(Aminomethyl)-5-ethoxy-N,N-dimethylbenzamide: Similar structure but with an ethoxy group instead of a cyclopropoxy group.

    2-(Aminomethyl)-5-propoxy-N,N-dimethylbenzamide: Similar structure but with a propoxy group instead of a cyclopropoxy group.

Uniqueness

The presence of the cyclopropoxy group in 2-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylbenzamide imparts unique steric and electronic properties, which can influence its reactivity and binding affinity compared to similar compounds with different alkoxy groups.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

2-(aminomethyl)-5-cyclopropyloxy-N,N-dimethylbenzamide

InChI

InChI=1S/C13H18N2O2/c1-15(2)13(16)12-7-11(17-10-5-6-10)4-3-9(12)8-14/h3-4,7,10H,5-6,8,14H2,1-2H3

InChI Key

ZOSFEKUNNQXLAX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)OC2CC2)CN

Origin of Product

United States

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